molecular formula C11H11FN2O B12048578 2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol

2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol

Cat. No.: B12048578
M. Wt: 206.22 g/mol
InChI Key: SWUYXFYBAPKRQW-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a hydroxymethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-Fluoro-2-methylphenyl)imidazole-5-carboxylic acid.

    Reduction: Formation of 2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol is unique due to the specific combination of substituents on the phenyl and imidazole rings

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

[2-(5-fluoro-2-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11FN2O/c1-7-2-3-8(12)4-10(7)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

SWUYXFYBAPKRQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NC=C(N2)CO

Origin of Product

United States

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